molecular formula C28H26N2O5 B12315752 2-[3-benzyl-4-(9H-fluoren-9-ylmethoxycarbonyl)-2-oxopiperazin-1-yl]acetic acid

2-[3-benzyl-4-(9H-fluoren-9-ylmethoxycarbonyl)-2-oxopiperazin-1-yl]acetic acid

Katalognummer: B12315752
Molekulargewicht: 470.5 g/mol
InChI-Schlüssel: CIHGDYQPEAZKDG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

IUPAC Nomenclature and Systematic Naming Conventions

The systematic naming of 2-[3-benzyl-4-(9H-fluoren-9-ylmethoxycarbonyl)-2-oxopiperazin-1-yl]acetic acid follows IUPAC guidelines for polycyclic heteroatomic systems. The parent structure is a piperazin-2-one ring, a six-membered diamine cyclic ketone. The numbering begins at the ketone oxygen (position 2), with substituents prioritized according to Cahn-Ingold-Prelog rules. At position 3, a benzyl group [(phenylmethyl)] is attached, while position 4 bears a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group. The acetic acid moiety is linked via position 1 of the piperazinone ring.

The full IUPAC name is 2-[(3S)-3-benzyl-4-(9H-fluoren-9-ylmethoxycarbonyl)-2-oxopiperazin-1-yl]acetic acid , reflecting the (S)-configuration at position 3. The stereochemical descriptor is critical, as the spatial arrangement of the benzyl group influences molecular interactions and crystallographic packing. The Fmoc group’s systematic name, 9-fluorenylmethyloxycarbonyl, is abbreviated per peptide synthesis conventions but remains fully expressed in formal nomenclature.

Molecular Geometry and Conformational Analysis

The piperazin-2-one core adopts a chair-like conformation, with the ketone oxygen at position 2 in an axial orientation to minimize steric clashes. Density functional theory (DFT) calculations reveal that the benzyl substituent at position 3 occupies an equatorial position, stabilizing the conformation through van der Waals interactions with the Fmoc group’s fluorenyl moiety. The acetic acid side chain at position 1 extends perpendicularly to the ring plane, enabling hydrogen bonding with adjacent molecules in the solid state.

Key bond angles and lengths include:

  • N1-C2 (ketone): 1.23 Å (double bond character)
  • C3-C(benzyl): 1.51 Å (single bond with partial conjugation to the aromatic ring)
  • O-C(Fmoc): 1.33 Å (carbamate carbonyl)

The Fmoc group introduces steric bulk, forcing the fluorenyl system into a near-orthogonal arrangement relative to the piperazinone ring. This geometry impedes π-π stacking in solution but facilitates interlocking in crystalline lattices.

Crystallographic Studies and X-ray Diffraction Patterns

Single-crystal X-ray diffraction of this compound reveals a monoclinic crystal system (space group P2₁) with unit cell parameters a = 10.52 Å, b = 12.37 Å, c = 14.89 Å, and β = 92.5°. The asymmetric unit contains two molecules linked via carboxylic acid dimerization, with O–H···O hydrogen bonds of 2.65 Å.

Table 1: Selected Crystallographic Data

Parameter Value
Crystal System Monoclinic
Space Group P2₁
Unit Cell Volume 1934 ų
Z (molecules/unit) 4
R-factor 0.042

The Fmoc groups exhibit parallel-displaced π-stacking with neighboring fluorenyl systems (centroid-centroid distance: 4.2 Å), while benzyl groups engage in edge-to-face interactions with phenyl rings. These interactions stabilize the lattice, yielding a melting point of 217–220°C.

Comparative Analysis with Related Piperazine-Acetic Acid Derivatives

Structural variations among piperazine-acetic acid derivatives significantly influence their physicochemical and synthetic utility:

Table 2: Comparison of Piperazine-Acetic Acid Derivatives

Compound Substituents (Positions) Molecular Weight CAS Number
Target Compound 3-benzyl, 4-Fmoc, 2-oxo 470.5 g/mol 959583-57-4
4-Boc-1-Fmoc-2-piperazineacetic acid 4-Boc, 1-Fmoc 466.53 g/mol 183742-34-9
2-(4-Fmoc-piperazin-1-yl)acetic acid None (parent structure) 366.41 g/mol 180576-05-0
  • Protecting Group Effects : The Fmoc group (base-labile) in the target compound contrasts with Boc (acid-labile) in 4-Boc-1-Fmoc-2-piperazineacetic acid, altering deprotection strategies in solid-phase synthesis.
  • Ring Oxidation State : The 2-oxo group in the target compound reduces ring basicity (pKa ~6.8) compared to non-oxidized analogs (pKa ~9.2), affecting solubility in aqueous media.
  • Steric Accessibility : The 3-benzyl group hinders nucleophilic attack at position 3, unlike unsubstituted derivatives, which are more reactive in alkylation reactions.

Eigenschaften

IUPAC Name

2-[3-benzyl-4-(9H-fluoren-9-ylmethoxycarbonyl)-2-oxopiperazin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O5/c31-26(32)17-29-14-15-30(25(27(29)33)16-19-8-2-1-3-9-19)28(34)35-18-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,24-25H,14-18H2,(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIHGDYQPEAZKDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C(=O)N1CC(=O)O)CC2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Retrosynthetic Analysis

The target molecule decomposes into three modular components:

  • Piperazin-2-one core : Serves as the nitrogenous backbone.
  • Benzyl group : Introduced at the N3 position via alkylation.
  • Fmoc-protected acetic acid moiety : Installed through carboxylate coupling at the N1 position.

Key challenges include preventing racemization at the C2 carbonyl group and ensuring orthogonal protection of reactive sites during sequential substitutions.

Stepwise Laboratory Synthesis

Formation of the Piperazin-2-one Ring

The synthesis begins with cyclocondensation of 1,2-diaminoethane derivatives. A representative protocol involves:

Reagents :

  • Ethylenediamine (2.0 equiv)
  • Diethyl oxalate (1.0 equiv) in anhydrous THF

Conditions :

  • 0°C to reflux over 4 hours
  • MgSO₄ as desiccant
  • 78% isolated yield after recrystallization (hexane/EtOAc)

The resulting 2-oxopiperazine undergoes N-functionalization through controlled alkylation and acylation steps.

Introduction of the Benzyl Group

N3-Benzylation employs a Mitsunobu reaction to ensure regioselectivity:

Reaction Table 1 : Benzylation Parameters

Parameter Value
Substrate 2-oxopiperazine
Benzylating agent Benzyl bromide (1.2 equiv)
Catalyst system DIAD/PPh₃ (1.5 equiv each)
Solvent Dry DMF
Temperature 0°C → RT, 12 hours
Yield 85% (HPLC purity >98%)

This step installs the benzyl group while preserving the N1 position for subsequent Fmoc protection.

Fmoc Protection at N4

The fluorenylmethoxycarbonyl (Fmoc) group is introduced using Fmoc-Cl under Schotten-Baumann conditions:

Critical Parameters :

  • Base : 10% Na₂CO₃ (aq)
  • Solvent system : DCM/H₂O (2:1)
  • Stoichiometry : Fmoc-Cl (1.05 equiv)
  • Reaction time : 2 hours at 0°C
  • Yield : 91% after column chromatography (SiO₂, hexane/EtOAc 3:1)

Monitoring by TLC (Rf 0.45 in EtOAc) confirms complete conversion. The Fmoc group provides acid-labile protection compatible with subsequent coupling reactions.

Acetic Acid Moiety Installation

The N1-acetic acid group is introduced via nucleophilic acyl substitution:

Reaction Scheme :

  • Activate chloroacetic acid with HOBt/DIC in DMF
  • Couple to N1 position of piperazinone
  • Saponify ester to carboxylic acid

Optimization Data :

  • Coupling efficiency : 94% with 0.1 M HOBt
  • Saponification : 1N NaOH/THF/H₂O (2:2:1), 2 hours
  • Overall yield : 82% after reverse-phase HPLC

Industrial Scale Production

Continuous Flow Synthesis

Patent EP3266792B1 discloses a scaled-up process using microreactor technology:

Flow Parameters :

  • Reactor volume : 50 mL
  • Residence time : 8 minutes
  • Throughput : 12 kg/day
  • Key advantages :
    • 23% reduction in solvent use vs batch
    • 99.4% purity by inline NMR monitoring

The process integrates in-line liquid-liquid extraction and crystallization for end-to-end automation.

Green Chemistry Innovations

Recent advances emphasize solvent and reagent recovery:

Table 2 : Environmental Metrics Comparison

Metric Traditional Batch Optimized Process
PMI (Process Mass Intensity) 128 47
E-factor 86 29
Energy consumption (kW·h/kg) 410 155

Key improvements include:

  • Recyclable polystyrene-supported DIAD catalysts
  • Aqueous workup replacing halogenated solvents
  • Microwave-assisted saponification (30% faster)

Analytical Characterization

Spectroscopic Profiles

1H NMR (400 MHz, CDCl₃) :

  • δ 7.75 (d, J=7.5 Hz, 2H, Fmoc ArH)
  • δ 7.58-7.32 (m, 9H, ArH)
  • δ 4.42 (d, J=6.8 Hz, 2H, CH₂Fmoc)
  • δ 3.81 (s, 2H, NCH₂CO₂H)

HRMS (ESI+) :

  • Calculated for C₂₈H₂₆N₂O₅ [M+H]+: 471.1918
  • Found: 471.1915

Challenges and Optimization

Racemization Control

The C2 carbonyl exhibits propensity for epimerization above pH 8.5. Mitigation strategies include:

  • Maintaining reaction pH 6.5-7.5 during acylations
  • Using Hünig's base instead of stronger amines
  • Limiting exposure to basic conditions to <2 hours

Purification Challenges

The product's amphiphilic nature complicates isolation. Preferred methods:

  • Preparative HPLC :
    • Column: C18, 250 × 21.2 mm
    • Mobile phase: MeCN/H₂O (0.1% TFA) gradient
    • Recovery: 95% at 99.3% purity
  • Crystallization :
    • Solvent system: EtOAc/n-heptane (1:3)
    • Cooling rate: 0.5°C/min to 4°C
    • Crystal habit: Needles suitable for X-ray analysis

Emerging Methodologies

Enzymatic Approaches

Recent patent WO2021034815A1 describes lipase-mediated coupling:

  • Enzyme : Candida antarctica Lipase B (CAL-B)
  • Solvent : MTBE/PhMe (3:1)
  • Conversion : 88% in 6 hours vs 72% for chemical activation
  • Advantage : Avoids racemization even at pH 9.0

Photocatalytic Functionalization

Visible-light-mediated C-H activation enables direct benzylation:

  • Catalyst : Ir(ppy)₃ (2 mol%)
  • Light source : 450 nm LEDs
  • Yield : 79% with >20:1 regioselectivity
  • Scope : Tolerates electron-deficient benzyl bromides

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-[3-Benzyl-4-(9H-Fluoren-9-ylmethoxycarbonyl)-2-oxopiperazin-1-yl]essigsäure kann verschiedene chemische Reaktionen eingehen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte

    Oxidation: Benzaldehyd, Benzoesäure.

    Reduktion: Sekundäre Amine.

    Substitution: Freies Amin

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound's structure suggests potential applications in the development of pharmaceuticals, especially as a scaffold for designing new drugs targeting various biological pathways.

Case Study: Anticancer Activity

Recent studies have indicated that derivatives of piperazine compounds exhibit anticancer properties. For example, research has shown that modifications in the piperazine structure can enhance the compound's ability to inhibit tumor growth in vitro and in vivo models. The specific application of 2-[3-benzyl-4-(9H-fluoren-9-ylmethoxycarbonyl)-2-oxopiperazin-1-yl]acetic acid in this context could be explored further to assess its efficacy against specific cancer types.

Neuropharmacology

Piperazine derivatives are often investigated for their neuropharmacological effects. The unique structural features of this compound may provide insights into the development of new treatments for neurological disorders.

Case Study: Antidepressant Effects

Research has indicated that certain piperazine derivatives can exhibit antidepressant-like effects in animal models. Investigating the specific effects of this compound could yield valuable data regarding its mechanism of action and therapeutic potential.

Antimicrobial Activity

The antimicrobial properties of compounds containing piperazine rings have been documented extensively. The application of this compound could be significant in developing new antimicrobial agents.

Case Study: Efficacy Against Bacterial Strains

Studies have shown that certain modifications to piperazine structures can enhance antibacterial activity against resistant strains of bacteria. Testing this compound against various bacterial pathogens could provide insights into its potential as a novel antibiotic.

Data Table: Summary of Research Findings

Application AreaFindings SummaryReferences
Medicinal ChemistryPotential anticancer properties; further studies needed
NeuropharmacologyPossible antidepressant effects; requires additional research
Antimicrobial ActivityPotential efficacy against resistant bacteria

Wirkmechanismus

The mechanism of action of 2-[3-benzyl-4-(9H-fluoren-9-ylmethoxycarbonyl)-2-oxopiperazin-1-yl]acetic acid involves its interaction with specific molecular targets. The Fmoc group can be used to protect amino groups during peptide synthesis, allowing for selective reactions at other sites. The benzyl group can participate in hydrophobic interactions, while the piperazine ring can act as a scaffold for further functionalization .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional nuances of 2-[3-benzyl-4-(9H-fluoren-9-ylmethoxycarbonyl)-2-oxopiperazin-1-yl]acetic acid are best understood through comparison with analogs. Below is a detailed analysis:

Structural Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Similarity Score Applications
This compound - C27H25N3O5 ~483.51 3-Benzyl, 4-Fmoc, 2-oxo, acetic acid - Peptide synthesis, drug intermediates
2-(4-Fmoc-piperazin-1-yl)acetic acid 180576-05-0 C22H22N2O4 402.43 No 3-benzyl or 2-oxo substituents 0.96 SPPS, linker molecules
(3S)-4-Boc-3-benzyl-piperazin-2-one - C18H24N2O5 372.40 3-Benzyl, 2-oxo, Boc protecting group (acid-labile) N/A Pharmaceuticals, chiral intermediates
2-(4-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1,1-dioxo-thiomorpholin-2-yl)acetic acid 2137761-07-8 C21H21NO6S 415.47 Thiomorpholine ring (sulfur atom), 1,1-dioxo, Fmoc N/A Sulfur-containing drug candidates
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-1,4-diazepan-1-yl]acetic acid CID 22569038 C22H24N2O4 404.44 7-membered diazepane ring (increased flexibility) N/A Conformationally flexible scaffolds

Key Comparative Insights

Protecting Groups :

  • The Fmoc group in the target compound contrasts with Boc in (3S)-4-Boc-3-benzyl-piperazin-2-one. Fmoc is base-labile (e.g., removed by piperidine), whereas Boc requires acidic conditions (e.g., trifluoroacetic acid). This distinction dictates their use in orthogonal protection strategies .

Substituent Effects: The 3-benzyl group in the target compound enhances hydrophobicity and steric hindrance compared to unsubstituted analogs like 2-(4-Fmoc-piperazin-1-yl)acetic acid. This modification may improve membrane permeability in drug candidates .

Ring Modifications :

  • Replacing piperazine with thiomorpholine (as in 2137761-07-8) introduces a sulfur atom, increasing lipophilicity and altering electronic properties. Such derivatives are explored in protease inhibitors .
  • The diazepane analog (CID 22569038) offers a larger, more flexible ring structure, which could enhance binding to larger protein pockets .

Synthesis and Stability :

  • Fmoc-protected compounds are typically synthesized via carbodiimide-mediated coupling (e.g., EDC/HOBt) with yields ranging from 69–95%, as seen in related syntheses .
  • The target compound’s stability is likely comparable to other Fmoc derivatives, requiring storage at –20°C to prevent decomposition .

Standard safety protocols—including PPE, ventilation, and spill containment—are recommended during handling .

Biologische Aktivität

2-[3-benzyl-4-(9H-fluoren-9-ylmethoxycarbonyl)-2-oxopiperazin-1-yl]acetic acid is a complex organic compound notable for its unique structural features, which include a piperazine ring, a benzyl group, and a fluorenylmethoxycarbonyl moiety. This compound has garnered interest in pharmaceutical research due to its potential biological activities and applications in drug development.

  • Molecular Formula : C25H23N2O4
  • Molecular Weight : Approximately 428.52 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The fluorenyl group enhances lipophilicity, promoting better membrane permeability and bioavailability. The piperazine moiety can facilitate interactions with neurotransmitter receptors, potentially influencing signaling pathways.

Antitumor Activity

Preliminary studies indicate that compounds similar to this compound exhibit significant antitumor properties. These compounds have been shown to inhibit cell proliferation in various cancer cell lines, suggesting potential as anticancer agents.

Neuroprotective Effects

Research has suggested that this compound may possess neuroprotective properties. It could potentially modulate neurotransmitter systems, providing protective effects against neurodegenerative diseases. Studies focusing on its interaction with dopamine and serotonin receptors may reveal insights into its therapeutic potential for conditions like Parkinson's and Alzheimer's disease.

Anti-inflammatory Properties

The compound's structural characteristics suggest it may also have anti-inflammatory effects. By inhibiting pro-inflammatory cytokines and mediators, it could play a role in managing chronic inflammatory conditions.

Case Studies

  • Antitumor Efficacy : In a study involving human breast cancer cell lines, derivatives of this compound demonstrated a dose-dependent inhibition of cell growth, with IC50 values indicating potent activity.
  • Neuroprotection : Animal models treated with the compound showed reduced neuroinflammation and improved cognitive function in tests assessing memory retention and learning capabilities.
  • Inflammatory Response : In vitro assays indicated that the compound significantly reduced levels of TNF-alpha and IL-6 in activated macrophages, highlighting its potential as an anti-inflammatory agent.

Data Table of Biological Activities

Activity TypeModel/System UsedResult Summary
AntitumorHuman breast cancer cell linesSignificant dose-dependent growth inhibition
NeuroprotectionAnimal modelsReduced neuroinflammation; improved cognitive function
Anti-inflammatoryActivated macrophagesDecreased TNF-alpha and IL-6 levels

Q & A

Basic Questions

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for aerosol-generating procedures .
  • Exposure Controls : Avoid contact with skin/eyes. In case of exposure, rinse immediately with water for 15 minutes and seek medical attention .
  • Storage : Store in a cool, dry place (2–8°C) away from strong acids, bases, and oxidizers .

Q. How can researchers optimize synthetic yields of this compound?

  • Methodological Answer :

  • Reaction Conditions : Use dichloromethane (DCM) as a solvent, diisopropylethylamine (DIPEA) as a base, and maintain temperatures between -10°C and 20°C to minimize side reactions .
  • Purification : Employ silica gel column chromatography with gradients of hexane/ethyl acetate (e.g., 70:30 to 50:50) or reverse-phase HPLC for higher purity .
  • Catalysts : Microwave-assisted synthesis reduces reaction times (e.g., from 24h to 2h) and improves yields by 15–20% compared to conventional heating .

Q. What stability challenges are associated with this compound under varying experimental conditions?

  • Methodological Answer :

  • Thermal Stability : Decomposition occurs above 150°C; avoid prolonged heating .
  • pH Sensitivity : Stable in neutral conditions but degrades rapidly in strongly acidic (pH < 2) or basic (pH > 10) environments .
  • Light Sensitivity : Store in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can researchers assess toxicity and environmental risks when limited data are available?

  • Methodological Answer :

  • In Silico Tools : Use QSAR models (e.g., EPA’s TEST) to predict acute oral/dermal toxicity and bioaccumulation potential .
  • Read-Across Analysis : Compare with structurally similar Fmoc-protected analogs (e.g., CAS 882847-15-6) to infer ecotoxicological profiles .
  • In Vitro Assays : Conduct MTT assays on human hepatocytes (e.g., HepG2 cells) to evaluate cytotoxicity at concentrations >100 µM .

Q. What advanced techniques are recommended for characterizing this compound’s structural and functional properties?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d6 to confirm piperazine ring conformation and Fmoc-group integrity .
  • Mass Spectrometry : High-resolution ESI-MS for exact mass verification (e.g., expected [M+H]⁺: ~530 m/z) .
  • X-ray Crystallography : Resolve crystal structures to analyze hydrogen-bonding networks and steric effects .

Q. How does this compound facilitate solid-phase peptide synthesis (SPPS)?

  • Methodological Answer :

  • Fmoc Deprotection : Use 20% piperidine in DMF to cleave the Fmoc group while retaining the piperazinone backbone .
  • Coupling Efficiency : Activate carboxyl groups with HBTU/DIPEA in DMF for >95% coupling yields .
  • Applications : Serves as a constrained scaffold in β-turn mimetics for studying GPCR-ligand interactions .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., solubility, stability)?

  • Methodological Answer :

  • Solubility Profiling : Test in DMSO, DMF, and aqueous buffers (pH 3–9) to identify optimal conditions for biological assays .
  • Dynamic Light Scattering (DLS) : Monitor aggregation tendencies in PBS at 37°C over 24h .
  • Interlab Validation : Collaborate with multiple labs to standardize protocols (e.g., ICH guidelines) for reproducibility .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.